GW3965
Overview
Description
GW3965 is an organic compound belonging to the class of diphenylmethanes. This compound is known for its complex structure, which includes a trifluoromethylbenzyl group, a diphenylethyl group, and a phenylacetic acid moiety. It is often referred to in scientific literature for its role as a liver X receptor (LXR) agonist .
Preparation Methods
The synthesis of GW3965 involves multiple steps. The process typically starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. The synthetic route includes:
Formation of the trifluoromethylbenzyl intermediate:
Coupling with diphenylethylamine: The intermediate is then reacted with diphenylethylamine under controlled conditions to form the desired amine derivative.
Attachment of the propoxy group: The amine derivative is further reacted with a propoxy compound to introduce the propoxy group.
Final coupling with phenylacetic acid: The final step involves coupling the propoxy derivative with phenylacetic acid to form the target compound.
Chemical Reactions Analysis
GW3965 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and phenylacetic acid moieties.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
GW3965 has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its effects on cellular processes, particularly in relation to liver X receptors.
Medicine: It is investigated for its potential therapeutic effects, including its role in modulating cholesterol levels and its antiatherogenic activity.
Mechanism of Action
The compound acts as a selective, orally active non-steroidal agonist for liver X receptors (LXR). In cell-based reporter gene assays, it functions as a full agonist of human LXR α and LXR β, with effective concentration (EC50) values of 190 nM and 30 nM, respectively. It up-regulates the expression of the ATP-binding cassette transporter A1 (ABCA1) gene, leading to increased levels of high-density lipoprotein (HDL) in the bloodstream. This mechanism is crucial for its antiatherogenic activity, as it helps in the removal of cholesterol from cells .
Comparison with Similar Compounds
GW3965 is unique due to its specific structure and potent activity as an LXR agonist. Similar compounds include:
T0901317: Another LXR agonist with a different chemical structure but similar biological activity.
This compound: A compound with a similar diphenylmethane structure but different substituents, leading to variations in its activity and applications.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and biological effects.
Properties
IUPAC Name |
2-[3-[3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]propoxy]phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31ClF3NO3/c34-32-27(15-8-17-30(32)33(35,36)37)22-38(18-9-19-41-28-16-7-10-24(20-28)21-31(39)40)23-29(25-11-3-1-4-12-25)26-13-5-2-6-14-26/h1-8,10-17,20,29H,9,18-19,21-23H2,(H,39,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXSRXHZFIBFMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN(CCCOC2=CC=CC(=C2)CC(=O)O)CC3=C(C(=CC=C3)C(F)(F)F)Cl)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31ClF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60961002 | |
Record name | (3-{3-[{[2-Chloro-3-(trifluoromethyl)phenyl]methyl}(2,2-diphenylethyl)amino]propoxy}phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60961002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405911-09-3 | |
Record name | 3-[3-[[[2-Chloro-3-(trifluoromethyl)phenyl]methyl](2,2-diphenylethyl)amino]propoxy]benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=405911-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GW 3965 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405911093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GW-3965 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03791 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (3-{3-[{[2-Chloro-3-(trifluoromethyl)phenyl]methyl}(2,2-diphenylethyl)amino]propoxy}phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60961002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GW-3965 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JI5YOG7RC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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